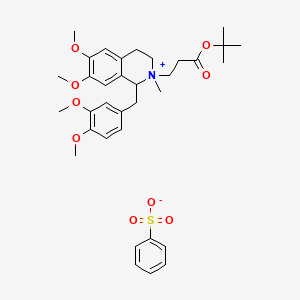

(1R,2R)-2-(2-Boc-ethyl)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benzenesulfonate

Description

This compound is a tetrahydroisoquinolinium salt featuring a Boc-protected ethyl group, a 3,4-dimethoxybenzyl substituent, and additional methoxy groups at positions 6 and 7 of the isoquinoline core. The benzenesulfonate counterion enhances solubility and crystallinity. Its stereochemistry (1R,2R) is critical for biological interactions, particularly in receptor binding . The Boc (tert-butoxycarbonyl) group serves as a protective moiety for amines, influencing stability and lipophilicity during synthesis and pharmacological applications .

Properties

IUPAC Name |

benzenesulfonate;tert-butyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40NO6.C6H6O3S/c1-28(2,3)35-27(30)12-14-29(4)13-11-20-17-25(33-7)26(34-8)18-21(20)22(29)15-19-9-10-23(31-5)24(16-19)32-6;7-10(8,9)6-4-2-1-3-5-6/h9-10,16-18,22H,11-15H2,1-8H3;1-5H,(H,7,8,9)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYZRXDXBZSEKV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45NO9S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

643.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction

Comparison with Similar Compounds

Core Structural Similarities and Variations

The tetrahydroisoquinoline scaffold is shared among several analogs, but substituents vary significantly:

- N-Benzyl-2-(1-{[3-(diethylamino)-4-methoxyphenyl]methyl}-6,7-dimethoxy-...acetamide (30): Features a diethylamino group instead of Boc-ethyl, synthesized with 76% yield using 1-iodoethane .

- Compound 31: Substitutes a propylamino group, yielding 15% with 1-iodopropane .

- Compound 33: Contains a benzylamino group, achieving 82% yield via benzyl bromide .

- Carboxyethyl variant (CAS 1193104-95-8) : Replaces Boc-ethyl with a carboxyethyl group, reducing molecular weight (587.68 vs. 1257.51 in hexane-linked analogs) and altering solubility .

Physicochemical Properties

- Counterion Effects: Benzenesulfonate improves aqueous solubility relative to chloride or acetate salts used in other tetrahydroisoquinoline derivatives .

Advanced Computational and Proteomic Comparisons

- CANDO Platform: Unlike traditional SAR, this method predicts functional similarity based on proteomic interaction signatures. The target compound’s behavior may align with other tetrahydroisoquinolines in disrupting specific protein networks, even if structurally distinct .

- Chemical Space Analysis : Overlaps in molecular weight and LogP between the target compound and natural products (e.g., Zygocaperoside) suggest drug-like properties, though scaffold rigidity differs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.